![molecular formula C10H12FO4P B14671743 Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester CAS No. 51638-12-1](/img/structure/B14671743.png)
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester is a chemical compound with the molecular formula C10H12FO4P. It is characterized by the presence of a phosphonic acid group bonded to a [2-(4-fluorophenyl)-2-oxoethyl] moiety, with two methyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, trimethylphosphite can be reacted with methyl iodide to produce dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis–Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to produce the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions to form phosphonic acid derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-.
Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives with different oxidation states.
Substitution: Substitution reactions yield various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The fluorophenyl group can enhance binding affinity and specificity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester can be compared with other phosphonic acid esters:
Dimethyl methylphosphonate: Lacks the fluorophenyl group, making it less specific in biological applications.
Dimethyl 2-oxoethylphosphonate: Similar structure but without the fluorophenyl group, leading to different chemical and biological properties.
Dimethyl 4-fluorophenylphosphonate: Contains the fluorophenyl group but lacks the 2-oxoethyl moiety, resulting in different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
51638-12-1 |
|---|---|
Molekularformel |
C10H12FO4P |
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
BDVORWKKBOPJIB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



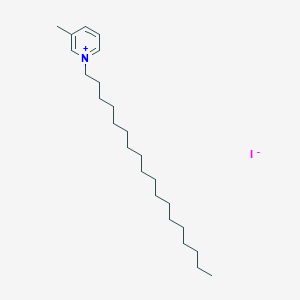
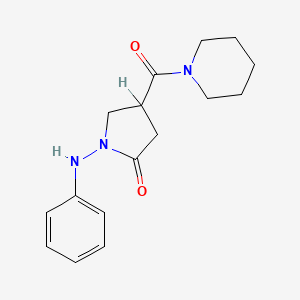
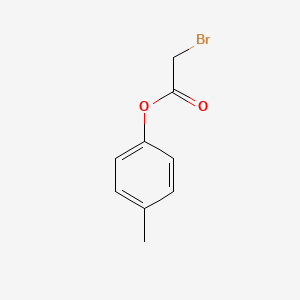
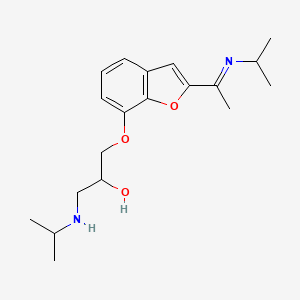
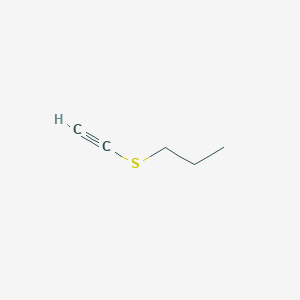
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
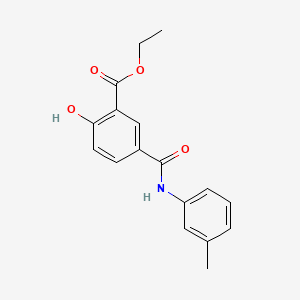
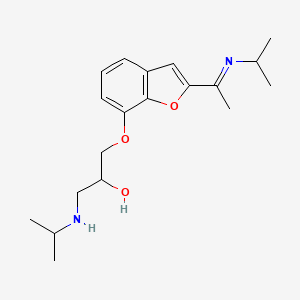
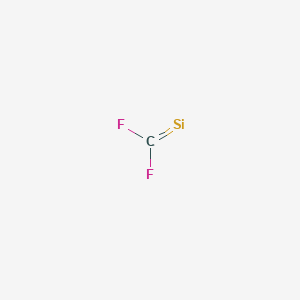
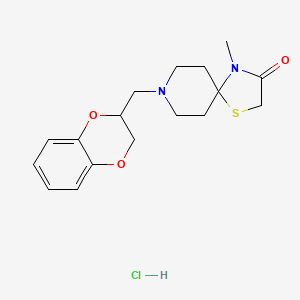
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
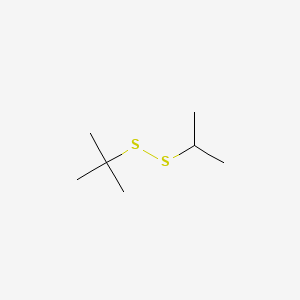
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
